Biochemical Potency Comparison: Bet-IN-13 vs. Representative Pan-BET and Domain-Selective Inhibitors
Bet-IN-13 demonstrates an IC50 value of 1.6 nM in BET bromodomain biochemical assays [1]. Compared to the widely used pan-BET inhibitor I-BET151, which exhibits IC50 values of 500 nM (BRD2), 250 nM (BRD3), and 790 nM (BRD4) , Bet-IN-13 shows 156-fold to 494-fold greater potency. Compared to BD1-selective LT052 (IC50 = 87.7 nM for BRD4 BD1) , Bet-IN-13 is approximately 55-fold more potent. Compared to the BD2-selective inhibitor RVX-297 (IC50s = 80 nM, 50 nM, 20 nM for BRD2/3/4 BD2) [2], Bet-IN-13 exhibits 13-fold to 50-fold greater potency in biochemical assays.
| Evidence Dimension | BET bromodomain inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | I-BET151 (500 nM, 250 nM, 790 nM for BRD2/3/4); LT052 (87.7 nM for BRD4 BD1); RVX-297 (80 nM, 50 nM, 20 nM for BRD2/3/4 BD2) |
| Quantified Difference | 13-fold to 494-fold greater potency depending on comparator |
| Conditions | Cell-free biochemical bromodomain binding assays |
Why This Matters
Higher biochemical potency enables the use of lower compound concentrations in cellular assays, potentially reducing off-target effects and minimizing solvent-related cytotoxicity in sensitive experimental systems.
- [1] Chen C, et al. Cyclization strategy leads to highly potent Bromodomain and extra-terminal (BET) Bromodomain inhibitors for the treatment of acute liver injury. Eur J Med Chem. 2022 Dec 16;247:115023. View Source
- [2] RVX-297 Technical Datasheet: BD2-selective BET inhibitor with IC50s of 0.08, 0.05, and 0.02 μM for BRD2/3/4 BD2. MedChemExpress. View Source
